![molecular formula C6H10O B12098726 (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol
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Overview
Description
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C6H10O. It is a derivative of cyclohexane, featuring a three-membered ring fused to a five-membered ring, with a hydroxyl group attached to the second carbon atom. This compound is known for its unique structural properties and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclization of Alkenes: : One common method for synthesizing (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol involves the cyclization of alkenes. For instance, the reaction of 1,5-hexadiene with a suitable catalyst can lead to the formation of the bicyclic structure. Typical catalysts include transition metals such as palladium or nickel, and the reaction is often carried out under an inert atmosphere at elevated temperatures.
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Hydroboration-Oxidation: : Another synthetic route involves the hydroboration of a suitable diene followed by oxidation. For example, the hydroboration of 1,5-hexadiene with borane, followed by oxidation with hydrogen peroxide in the presence of a base, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
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Reduction: : The compound can be reduced to form various derivatives, such as alkanes or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, secondary alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Neurological Drug Development
One of the most promising applications of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is its role as a metabotropic glutamate receptor agonist . This activity suggests its utility in developing treatments for various neurological disorders, including:
- Schizophrenia
- Anxiety Disorders
- Depression
- Alzheimer's Disease
- Parkinson's Disease
Research indicates that compounds targeting metabotropic glutamate receptors can modulate excitatory neurotransmission, which is crucial for learning and memory processes in the central nervous system .
Antiviral Properties
Studies have also explored the antiviral potential of this compound and its derivatives. For instance, certain bicyclic structures have shown efficacy against HIV, suggesting that this compound could be developed into antiviral agents .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations typical for alcohols and bicyclic compounds. These transformations are essential for creating derivatives that may exhibit enhanced biological activity or serve as precursors in synthesizing more complex molecules .
Synthetic Routes
Several synthetic methods have been developed to produce this compound:
- Cyclization Reactions : Utilizing Lewis acids to facilitate cyclization from suitable precursors.
- Functional Group Transformations : Converting hydroxyl groups or other functional groups to enhance reactivity or selectivity in subsequent reactions.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound along with their notable properties:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Bicyclo[3.1.0]hexan-2-one | Bicyclic Ketone | Useful in organic synthesis |
2-Methylbicyclo[3.1.0]hexan-2-ol | Bicyclic Alcohol | Exhibits distinct flavor profiles |
(1R,2R,5R)-Bicyclo[3.1.0]hexan-2-ol | Stereoisomer | Different biological activity compared to (1S) form |
4-Thujanol | Monoterpene Alcohol | Used in fragrances; exhibits antimicrobial activity |
The unique stereochemistry of this compound differentiates it from other similar compounds and contributes to its specific receptor interactions .
Mechanism of Action
The mechanism of action of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.1.0]hexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: A monocyclic analog with a similar hydroxyl group but lacking the bicyclic structure.
Uniqueness
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is unique due to its bicyclic structure and specific stereochemistry. This configuration imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Biological Activity
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Synthesis
The compound belongs to the bicyclo[3.1.0]hexane family, characterized by a unique three-dimensional structure that influences its biological interactions. The synthesis of this compound has been investigated through various methodologies, including:
- Simmons-Smith Cyclopropanation : This method allows for the introduction of functional groups while maintaining stereochemistry crucial for biological activity .
- (3 + 2) Annulation of Cyclopropenes : This approach has been shown to yield bicyclo[3.1.0]hexanes efficiently, with modifications in substituents affecting the reaction outcomes .
Pharmacological Properties
Research indicates that bicyclo[3.1.0]hexane derivatives exhibit significant activity as metabotropic glutamate receptor (mGluR) modulators, which play critical roles in the central nervous system (CNS). These compounds are involved in various physiological processes such as learning, memory, and synaptic plasticity .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Studies
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Antimicrobial Activity :
A study evaluated the antimicrobial potential of various bicyclo[3.1.0]hexane derivatives, revealing significant inhibitory effects against pathogens such as Bacillus megaterium and Mycobacterium tuberculosis. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 100 μg/mL compared to standard antibiotics . -
Cytotoxicity :
Another investigation focused on the cytotoxic effects of bicyclo[3.1.0]hexane derivatives on cancer cell lines like K-562 and T47D. The results indicated that these compounds could induce apoptosis at concentrations as low as 1 μg/mL, suggesting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is primarily through modulation of glutamate receptors in the CNS. By acting on these receptors, it can influence neurotransmission and neuroplasticity.
Properties
Molecular Formula |
C6H10O |
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Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m1/s1 |
InChI Key |
DXESCHCZVDAYPL-SRQIZXRXSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]2[C@H]1C2)O |
Canonical SMILES |
C1CC(C2C1C2)O |
Origin of Product |
United States |
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